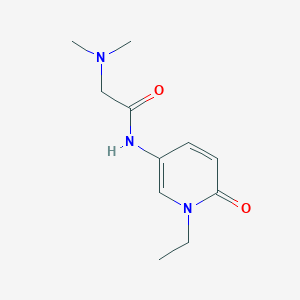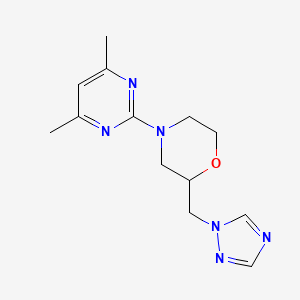
2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl group, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-6-oxopyridine-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives where the dimethylamino group is replaced by other functional groups.
Scientific Research Applications
2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinone moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-N-(1-methyl-6-oxopyridin-3-yl)acetamide
- 2-(dimethylamino)-N-(1-ethyl-5-oxopyridin-3-yl)acetamide
- 2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-4-yl)acetamide
Uniqueness
2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide is unique due to the specific positioning of the ethyl and dimethylamino groups, which can influence its chemical reactivity and biological activity. The presence of the 6-oxopyridin-3-yl moiety also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-14-7-9(5-6-11(14)16)12-10(15)8-13(2)3/h5-7H,4,8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOBJSIDFQWWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide](/img/structure/B7053098.png)


![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-ethoxypropan-2-ol](/img/structure/B7053114.png)
![N'-[(4-fluorophenyl)methyl]-N'-methyl-N-pyrimidin-2-ylethane-1,2-diamine](/img/structure/B7053120.png)
![2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7053123.png)
![5-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-methyltetrazole](/img/structure/B7053143.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B7053148.png)
![2-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B7053154.png)
![3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile](/img/structure/B7053158.png)
![2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide](/img/structure/B7053162.png)
![2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid](/img/structure/B7053176.png)
![5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B7053181.png)
![1-[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7053185.png)
